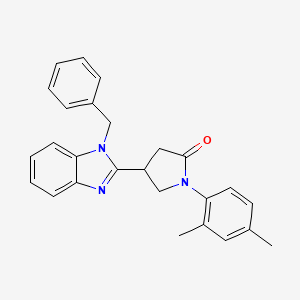

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is known for its unique structure and has been the subject of extensive research in recent years.

Wissenschaftliche Forschungsanwendungen

Synthesis and Material Applications

Research indicates that compounds related to 4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one have been synthesized for applications in materials science, particularly in the development of polymers with special properties. For instance, novel unsymmetrical diamine monomers containing triaryl imidazole pendant groups have been synthesized, leading to polyimides with excellent solubility and thermal stability. These materials exhibit high glass transition temperatures and stability up to temperatures above 450°C, depending on the monomer used for the polymer preparation. Such properties make these polyimides suitable for advanced materials applications where high thermal resistance and solubility in polar solvents are required (Ghaemy & Alizadeh, 2009).

Photophysical Properties

Studies on related benzimidazole derivatives have explored their photophysical properties. For example, novel photochromic benzimidazol[1,2a]pyrrolidin-2-ones have been synthesized, which exhibit thermally stable, highly colored photochromes. This suggests potential applications in the development of photoresponsive materials, where the reversible change in color upon light exposure can be utilized in optical storage devices, sensors, and smart coatings (Kose & Orhan, 2006).

Catalysis and Chemical Synthesis

Compounds with the benzimidazole core have been involved in catalysis, showcasing their utility in facilitating various chemical reactions. For instance, ruthenium complexes incorporating benzimidazole derivatives have been studied for their application in polymerization reactions. These complexes have shown effectiveness in catalyzing the ring-opening polymerization of ε-caprolactone, indicating their potential in the synthesis of biodegradable polymers. The polymerization reactions follow first-order kinetics, suggesting a coordination–insertion mechanism, which provides insight into the catalytic behavior of these complexes (Attandoh et al., 2014).

Medicinal Chemistry and Biological Activity

While excluding direct drug use and dosage information, research into related benzimidazole compounds has hinted at their biological activity. Novel syntheses of hexahydro-1H-pyrrolo[1,2-a]imidazoles and octahydroimidazo[1,2-a]pyridines have been reported, with implications for their use in medicinal chemistry. Such compounds have been evaluated for various biological activities, suggesting a foundation for future drug development (Katritzky et al., 2000).

Environmental Applications

Research on polyimides containing 1,3,4-oxadiazole and pyridine moieties, synthesized from aromatic diamines, has demonstrated their application in environmental science. Specifically, these polyimides have been used for the removal of heavy metal ions (e.g., Co(II) and Ni(II)) from aqueous solutions, highlighting their potential in water purification and environmental remediation efforts. The maximum adsorption capacity for Co(II) ions, in particular, underscores the efficiency of these materials in capturing and removing specific pollutants from water sources (Mansoori & Ghanbari, 2015).

Eigenschaften

IUPAC Name |

4-(1-benzylbenzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O/c1-18-12-13-23(19(2)14-18)28-17-21(15-25(28)30)26-27-22-10-6-7-11-24(22)29(26)16-20-8-4-3-5-9-20/h3-14,21H,15-17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWIYURWQIIVHKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-benzyl-1H-benzimidazol-2-yl)-1-(2,4-dimethylphenyl)pyrrolidin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Cyclopropyl-N-[1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrimidin-4-amine](/img/structure/B2938127.png)

![2,6-dichlorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2938129.png)

![7-(3,4-Dichlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2938132.png)

![5-Methyl-2-[[1-(2-pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2938136.png)

![5-(2-chloro-4-fluorobenzyl)-3-(2-methoxybenzyl)-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2938140.png)

![Ethyl [(3-nitropyridin-2-yl)sulfonyl]acetate](/img/structure/B2938142.png)